REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=1.CS(C)=O.Cl[CH2:19][CH:20]=[CH2:21]>O>[CH2:21]([O:13][C:6]1[C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=[C:4]([CH3:3])[CH:5]=1)[CH:20]=[CH2:19] |f:0.1|
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=CC1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
53.6 g
|
Type
|
reactant
|
Smiles
|
ClCC=C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 43° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 90°-110° C. for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC(=CC=C1[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |